molecular formula C16H17N5OS B3001639 N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2180374-85-8

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B3001639
CAS No.: 2180374-85-8
M. Wt: 327.41
InChI Key: HXNRPOKPMBGTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is ketol-acid reductoisomerase (KARI) . KARI is an enzyme that catalyzes the second common step in branched-chain amino acid biosynthesis .

Mode of Action

The compound interacts with KARI, inhibiting its activity The exact mode of interaction is not well-documented in the available literature

Biochemical Pathways

By inhibiting KARI, the compound disrupts the biosynthesis of branched-chain amino acids . This can have downstream effects on protein synthesis and other cellular processes that rely on these amino acids.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with ethyl 3-phenyl-1H-pyrazole-5-carboxylate, followed by the hydrolysis of the resulting ethyl ester to yield the target compound.", "Starting Materials": [ "5-butyl-1,3,4-thiadiazol-2-amine", "ethyl 3-phenyl-1H-pyrazole-5-carboxylate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-butyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.1 equiv) in ethanol.", "Step 2: Add sodium hydroxide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Hydrolyze the resulting ethyl ester in the presence of sodium hydroxide (1.2 equiv) in water at reflux for 6 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound." ] }

CAS No.

2180374-85-8

Molecular Formula

C16H17N5OS

Molecular Weight

327.41

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22)

InChI Key

HXNRPOKPMBGTOC-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.